2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid
Overview
Description
2-(4-Sulfamoyl-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C5H7N3O4S. It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound, and contains a sulfamoyl group attached to the pyrazole ring
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets through strong h-bonding interactions . This interaction can lead to changes in the target’s function, affecting the biological processes in which the target is involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid . These factors can include pH, temperature, and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 4-sulfamoyl-1H-pyrazole with chloroacetic acid under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the by-products. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Sulfamoyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products depending on the nucleophile used.
Scientific Research Applications
2-(4-Sulfamoyl-1H-pyrazol-1-yl)acetic acid has found applications in various scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and infections.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Phenyl-4-sulfamoyl-1H-pyrazole
4-Sulfamoyl-1H-pyrazole-3-carboxylic acid
1-(4-Aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
Properties
IUPAC Name |
2-(4-sulfamoylpyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4S/c6-13(11,12)4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10)(H2,6,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELFTMQIKRPKGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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